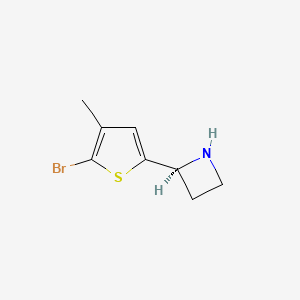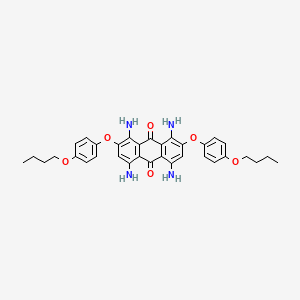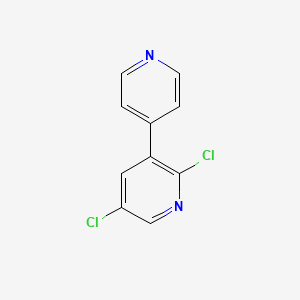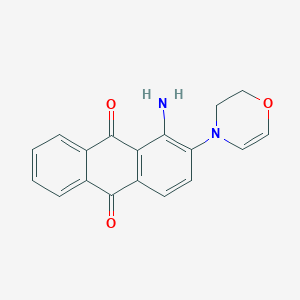![molecular formula C7H6N2O2 B13136748 3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
3-Aminobenzo[d]isoxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobenzo[d]isoxazol-5-ol is a heterocyclic compound that features an isoxazole ring fused to a benzene ring, with an amino group at the 3-position and a hydroxyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazol-5-ol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which forms the isoxazole ring . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are preferred due to their eco-friendly nature and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Aminobenzo[d]isoxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Aplicaciones Científicas De Investigación
3-Aminobenzo[d]isoxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-Aminobenzo[d]isoxazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a GABA uptake inhibitor, which can have anticonvulsant effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: This compound has similar structural features but differs in its biological activity.
5-Nitroisoxazole: Another isoxazole derivative with distinct chemical properties and applications.
Uniqueness
3-Aminobenzo[d]isoxazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group on the isoxazole ring makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
3-amino-1,2-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-7-5-3-4(10)1-2-6(5)11-9-7/h1-3,10H,(H2,8,9) |
Clave InChI |
OCMXCHOQRGGSBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
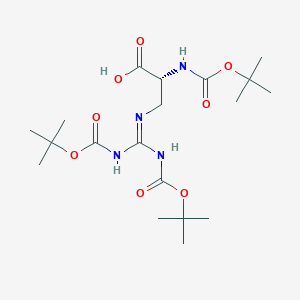

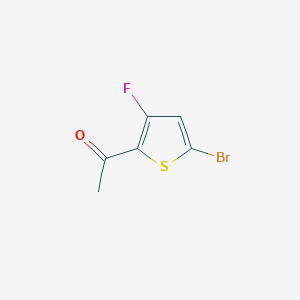
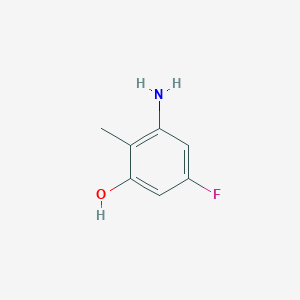
![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,4'-bipyridin]-2-one](/img/structure/B13136704.png)
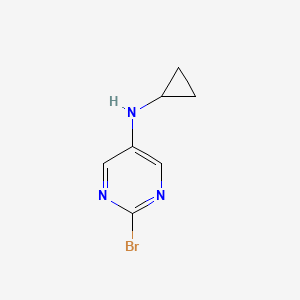
![5-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13136717.png)
